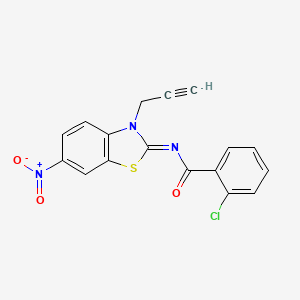

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILGJHKJOMJRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-3-prop-2-ynyl-1,3-benzothiazole under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the benzamide linkage.

Chemical Reactions Analysis

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

Medicine: Its potential therapeutic properties are being investigated for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are compared below with analogous benzothiazole- and benzamide-containing derivatives.

Table 1: Structural and Functional Comparison

*Calculated using standard atomic weights.

Key Observations

Electronic Effects :

- The nitro group in the target compound enhances electrophilicity at the benzothiazole ring compared to methyl or hydrogen substituents in analogs (e.g., ). This may improve reactivity in nucleophilic substitution or charge-transfer interactions.

- The propargyl group offers unique reactivity for click chemistry or cross-coupling, absent in compounds like N-(benzothiazol-2-yl)-3-chlorobenzamide .

Thermal Stability :

- While the target compound’s melting point is unreported, analogs with chlorobenzamide and rigid heterocycles (e.g., benzimidazole derivatives in ) exhibit high thermal stability (>290°C), suggesting similar behavior for the target.

Biological Relevance :

- Nitro-substituted benzothiazoles are associated with antimicrobial and antiparasitic activities due to redox-active nitro groups . The propargyl group may further modulate pharmacokinetics by increasing membrane permeability.

- In contrast, oxadiazole-thione derivatives (e.g., ) exhibit hydrogen-bonding capacity via the thioxo group, which is absent in the target compound but critical for enzyme inhibition.

Synthetic Pathways :

- The target compound likely follows a route similar to N-(benzothiazol-2-yl)benzamide derivatives , involving condensation of a substituted benzoyl chloride with a benzothiazole amine. The nitro and propargyl groups may be introduced via nitration and propargylation steps, respectively.

Biological Activity

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural composition suggests possible interactions with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Where:

- C : Carbon atoms

- H : Hydrogen atoms

- Cl : Chlorine atom

- N : Nitrogen atoms

- O : Oxygen atoms

- S : Sulfur atom

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

1. Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity against various bacterial strains. Studies on related compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Anti-inflammatory Effects

Compounds derived from benzothiazole structures have demonstrated anti-inflammatory effects in vitro. These properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production |

Detailed Research Findings

-

Antitumor Studies :

A study focusing on similar benzothiazole derivatives demonstrated a significant reduction in cell viability in HepG2 human hepatoblastoma cells, suggesting that the mechanism involves apoptosis and cell cycle disruption. The IC50 values were notably lower than those for standard chemotherapeutic agents, indicating a promising lead for drug development . -

Antimicrobial Activity :

Investigations into the antimicrobial properties revealed that related compounds exhibited minimum inhibitory concentrations (MICs) effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy . -

Anti-inflammatory Mechanisms :

Experimental models showed that compounds with similar functional groups inhibited the expression of inflammatory markers such as TNF-alpha and IL-6. This points to potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.